N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide often involves intricate routes that capitalize on the properties of imidazole and piperidine rings. For instance, Shankar et al. (2023) describe novel methods for the synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, which share structural motifs with our compound of interest, showcasing the utility of both metal-catalyzed and metal-free approaches for functionalization at various positions on the ring (Shankar et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, like its synthesis, is complex, with multiple functional groups contributing to its properties and reactivity. The presence of imidazole and piperidine rings suggests a molecule capable of engaging in a range of intermolecular interactions, such as hydrogen bonding, which could be pivotal in its biological activities.
Chemical Reactions and Properties
Chemical reactions involving compounds with imidazole and piperidine components are diverse. For example, the work by Zamora and Hidalgo (2015) on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) demonstrates the complex reactions these structures can undergo, including interactions with lipids and carbohydrates, which are crucial for understanding the reactivity and potential metabolism of our compound of interest (Zamora & Hidalgo, 2015).
科学的研究の応用
Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, with some demonstrating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds such as those containing the N-[2-(piperazin-1-yl)ethyl] moiety have opened new directions for further structure-activity relationship (SAR) studies in antimycobacterial agents (Lv et al., 2017).
Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Research into the molecular interaction of this antagonist with the CB1 receptor has contributed to the understanding of its pharmacological properties and potential therapeutic applications (Shim et al., 2002).
Antitumor Agent Pharmacokinetics : 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), another related compound, is known for its use as an antitumor agent, particularly in treating malignant melanoma. Its metabolism, which plays a crucial role in its antitumor activity, has been studied to understand its species-dependent pharmacokinetics (Vincent et al., 1984).
Antituberculosis Agents : The design and synthesis of imidazo[1,2-a]pyridine carboxamides (IPAs) bearing N-(2-phenoxyethyl) moiety have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. This opens new directions for the development of antitubercular agents (Wu et al., 2016).
Antimicrobial Activity : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved, with some showing excellent antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Rajkumar et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-20(2)18(25)22-10-6-14(7-11-22)17(24)23-9-4-5-15(13-23)16-19-8-12-21(16)3/h8,12,14-15H,4-7,9-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWOMXIIOXYIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。